molecular formula C9H13ClN2O B2809106 2-Amino-N-phenylpropanamide hydrochloride CAS No. 153973-14-9

2-Amino-N-phenylpropanamide hydrochloride

Cat. No.: B2809106
CAS No.: 153973-14-9
M. Wt: 200.67
InChI Key: CTKPRJFRQXVQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-phenylpropanamide hydrochloride is a Tocainid analog . Tocainid is an antiarrythmic agent . It is a white to off-white solid . The molecular weight is 200.67 and the molecular formula is C9H13ClN2O .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a propanamide group with an amino group at the 2-position . The SMILES notation for this compound is CC(C(NC1=CC=CC=C1)=O)N.Cl .


Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It has a molecular weight of 200.67 and a molecular formula of C9H13ClN2O . It is stored at 4°C, sealed storage, away from moisture .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • One-Pot Synthesis of Derivatives: A method for synthesizing enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives was developed, highlighting a key step in amide formation with simultaneous protection and activation of (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride (Li, Shang, Cheng, & Zhao, 2013).

Biomedical Research

  • Antifungal Tripeptides Study: Computational peptidology and conceptual density functional theory were applied to study the chemical reactivity of new antifungal tripeptides including variants of 2-amino-3-phenylpropanamide (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
  • Immunosuppressive Activity: Synthesized 2-substituted 2-aminopropane-1,3-diols, including variants of 2-amino-N-phenylpropanamide, were evaluated for immunosuppressive effects, indicating potential utility in organ transplantation (Kiuchi et al., 2000).
  • Anticancer Agents Design: A study on functionalized amino acid derivatives, including variants of 2-amino-N-phenylpropanamide, showed potential in designing new anticancer agents (Kumar et al., 2009).

Material Science and Engineering

  • Corrosion Inhibition: Density functional theory was used to study the molecular interactions of amino acid compounds, including 2-amino-N-decyl-3-(4-hydroxyphenyl)propionamide, for their inhibitive properties on mild steel in aqueous hydrochloric acid solutions (Gómez et al., 2005).
  • Copolymer Latexes Preparation: Cationic poly(N-isopropylacrylamide) copolymer latexes were prepared using 2-aminoethyl-methacrylate hydrochloride, demonstrating the role of surface amino groups in polymerization kinetics and particle nucleation (Meunier, Elaissari, & Pichot, 1995).

Pharmacology and Drug Design

  • Uterine Relaxant Activity: Novel substituted p-hydroxyphenylethanolamines, synthesized from racemic 1-(p-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride, exhibited potent uterine relaxant activity, suggesting potential for managing labor onset (Viswanathan & Chaudhari, 2006).

Plant Science

  • Plant Acclimation to Cold: A study on the effects of phenylpropanoid deficiency in winter oilseed rape plants involved 2-amino-2-indanophosphonic acid, a related compound, and observed impacts on growth and photosynthetic efficiency during cold acclimation (Solecka & Kacperska, 2003).

Properties

IUPAC Name

2-amino-N-phenylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKPRJFRQXVQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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